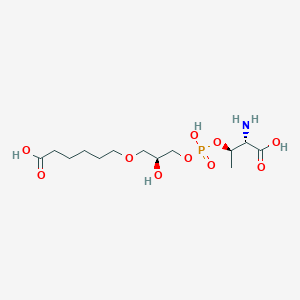
1-O-(5'-Carboxypentyl)glycero-3-phosphothreonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O-(5'-Carboxypentyl)glycero-3-phosphothreonine, also known as LPA-PT, is a phospholipid molecule that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is synthesized through a complex chemical process and has been found to have a range of biochemical and physiological effects. In
Mechanism Of Action
The mechanism of action of 1-O-(5'-Carboxypentyl)glycero-3-phosphothreonine is not fully understood. However, it is thought to work by binding to LPA receptors and activating downstream signaling pathways. This leads to a range of biochemical and physiological effects, including inhibition of cell migration and invasion, and anti-inflammatory effects.
Biochemical And Physiological Effects
1-O-(5'-Carboxypentyl)glycero-3-phosphothreonine has been found to have several biochemical and physiological effects. One of the most significant effects is its ability to inhibit cell migration and invasion. This effect has been observed in various cancer cell lines and could potentially lead to the development of new cancer treatments. Additionally, 1-O-(5'-Carboxypentyl)glycero-3-phosphothreonine has been found to have anti-inflammatory effects, which could be useful in the treatment of various inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-O-(5'-Carboxypentyl)glycero-3-phosphothreonine in lab experiments is its ability to inhibit cell migration and invasion. This effect has been observed in various cancer cell lines and could potentially lead to the development of new cancer treatments. Additionally, 1-O-(5'-Carboxypentyl)glycero-3-phosphothreonine has been found to have anti-inflammatory effects, which could be useful in the treatment of various inflammatory diseases. However, there are also some limitations to using 1-O-(5'-Carboxypentyl)glycero-3-phosphothreonine in lab experiments. One of the main limitations is the complexity of the synthesis method, which can make it difficult and expensive to produce large quantities of the molecule.
Future Directions
There are several future directions for research on 1-O-(5'-Carboxypentyl)glycero-3-phosphothreonine. One potential direction is the development of new cancer treatments based on the molecule's ability to inhibit cell migration and invasion. Additionally, further research is needed to fully understand the molecule's mechanism of action and its potential applications in the treatment of inflammatory diseases. Finally, there is a need for further optimization of the synthesis method to improve the yield and purity of the final product.
Synthesis Methods
The synthesis of 1-O-(5'-Carboxypentyl)glycero-3-phosphothreonine is a complex process that involves several steps. The first step involves the synthesis of 1-O-hexadecyl-sn-glycerol-3-phosphate, which is then reacted with an activated carboxylic acid to form 1-O-hexadecyl-sn-glycero-3-phospho-(5'-carboxypentyl)threonine. This molecule is then deprotected to yield 1-O-(5'-Carboxypentyl)glycero-3-phosphothreonine. This synthesis method has been optimized over the years to improve the yield and purity of the final product.
Scientific Research Applications
1-O-(5'-Carboxypentyl)glycero-3-phosphothreonine has been found to have several potential scientific research applications. One of the most promising applications is in the field of cancer research. This molecule has been shown to inhibit the migration and invasion of cancer cells, which could potentially lead to the development of new cancer treatments. Additionally, 1-O-(5'-Carboxypentyl)glycero-3-phosphothreonine has been found to have anti-inflammatory effects, which could be useful in the treatment of various inflammatory diseases.
properties
CAS RN |
158059-97-3 |
|---|---|
Product Name |
1-O-(5'-Carboxypentyl)glycero-3-phosphothreonine |
Molecular Formula |
C13H26NO10P |
Molecular Weight |
387.32 g/mol |
IUPAC Name |
6-[(2S)-3-[[(1S,2R)-1-amino-1-carboxypropan-2-yl]oxy-hydroxyphosphoryl]oxy-2-hydroxypropoxy]hexanoic acid |
InChI |
InChI=1S/C13H26NO10P/c1-9(12(14)13(18)19)24-25(20,21)23-8-10(15)7-22-6-4-2-3-5-11(16)17/h9-10,12,15H,2-8,14H2,1H3,(H,16,17)(H,18,19)(H,20,21)/t9-,10+,12+/m1/s1 |
InChI Key |
CYVCRELICGRMTP-SCVCMEIPSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)OP(=O)(O)OC[C@H](COCCCCCC(=O)O)O |
SMILES |
CC(C(C(=O)O)N)OP(=O)(O)OCC(COCCCCCC(=O)O)O |
Canonical SMILES |
CC(C(C(=O)O)N)OP(=O)(O)OCC(COCCCCCC(=O)O)O |
Other CAS RN |
158059-97-3 |
synonyms |
1-O-(5'-carboxypentyl)glycero-3-phosphothreonine H-GPT-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[S-(R*,R*)]-[2-Hydroxy-1-[(methoxyamino)carbonyl]propyl]-carbamic Acid 1,1-Dimethylethyl Ester](/img/structure/B131553.png)
![(3aR,4S,5R,6aS)-4-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131554.png)
![[(3aR,4S,5R,6aS)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B131557.png)
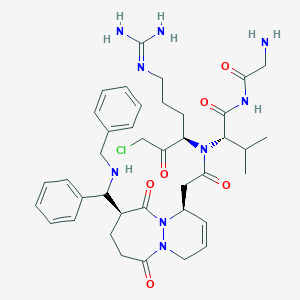
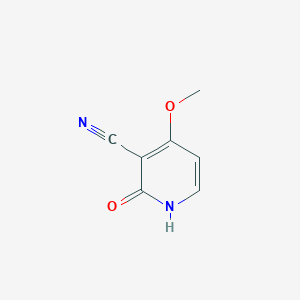
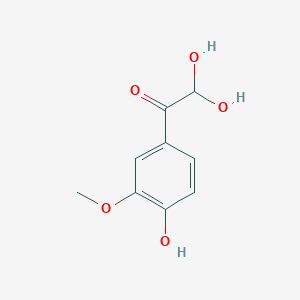
![4,6-Dihydro-thieno[3,4-d]thiazole 5,5-dioxide](/img/structure/B131573.png)
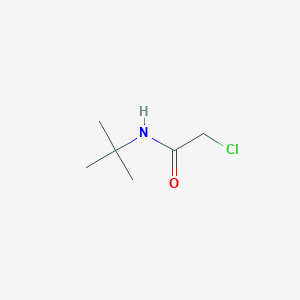
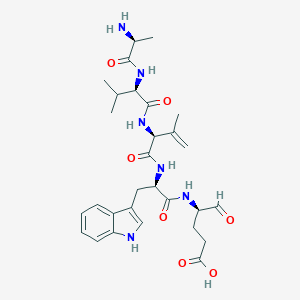
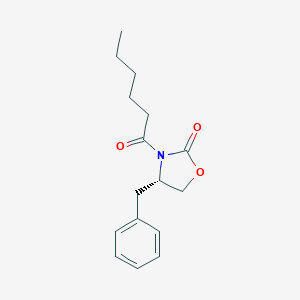

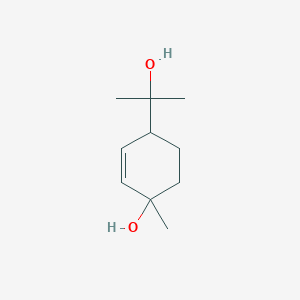
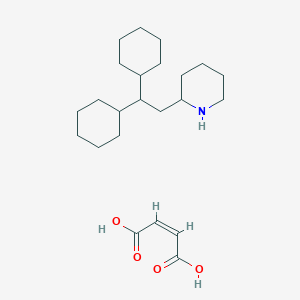
![(4Z)-3-Oxo-4-[4-phenyl-2-(1-piperidiniumylidene)-1,3-thiazol-5(2H)-ylidene]-2-[4-phenyl-2-(1-piperidinyl)-1,3-thiazol-5-yl]-1-cyclobuten-1-olate](/img/structure/B131603.png)